![molecular formula C12H16INO B7925182 2-[Cyclopropyl-(2-iodo-benzyl)-amino]-ethanol](/img/structure/B7925182.png)
2-[Cyclopropyl-(2-iodo-benzyl)-amino]-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Cyclopropyl-(2-iodo-benzyl)-amino]-ethanol is an organic compound with the molecular formula C12H16INO It is characterized by the presence of a cyclopropyl group, an iodo-substituted benzyl group, and an ethanolamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclopropyl-(2-iodo-benzyl)-amino]-ethanol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Iodination of Benzyl Group: The benzyl group is iodinated using iodine or an iodine-containing reagent under specific conditions to ensure selective iodination at the desired position.
Coupling Reaction: The cyclopropyl and iodo-benzyl groups are coupled with ethanolamine through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2-[Cyclopropyl-(2-iodo-benzyl)-amino]-ethanol undergoes various types of chemical reactions, including:
Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a benzylamine derivative.
Substitution: The iodo group can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, to form diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium thiolate (NaSR), ammonia (NH3), or sodium alkoxide (NaOR) are employed under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[Cyclopropyl-(2-iodo-benzyl)-amino]-ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[Cyclopropyl-(2-iodo-benzyl)-amino]-ethanol involves its interaction with specific molecular targets and pathways. The compound’s ethanolamine moiety can interact with biological receptors, while the iodo-benzyl group may facilitate binding to specific enzymes or proteins. The cyclopropyl group can influence the compound’s overall conformation and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[Cyclopropyl-(2-chloro-benzyl)-amino]-ethanol
- 2-[Cyclopropyl-(2-bromo-benzyl)-amino]-ethanol
- 2-[Cyclopropyl-(2-fluoro-benzyl)-amino]-ethanol
Uniqueness
2-[Cyclopropyl-(2-iodo-benzyl)-amino]-ethanol is unique due to the presence of the iodo group, which imparts distinct reactivity and potential biological activity compared to its chloro, bromo, and fluoro analogs. The iodo group can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable for certain applications.
Propiedades
IUPAC Name |
2-[cyclopropyl-[(2-iodophenyl)methyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO/c13-12-4-2-1-3-10(12)9-14(7-8-15)11-5-6-11/h1-4,11,15H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKDDFNQTDMHFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCO)CC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
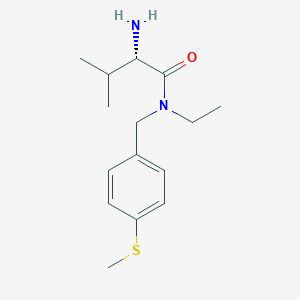
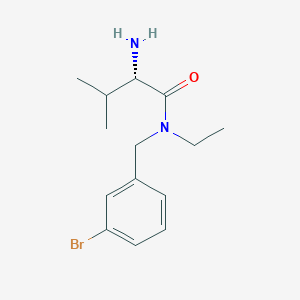
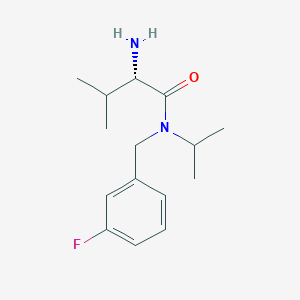
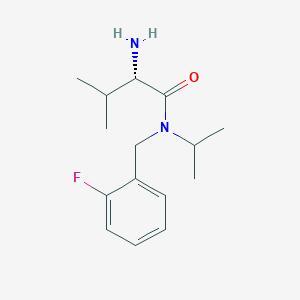
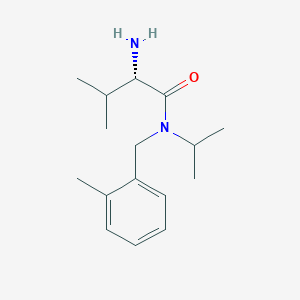
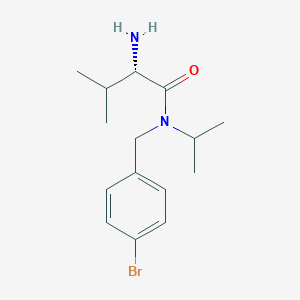
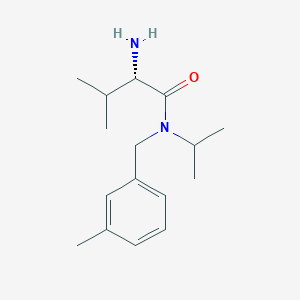


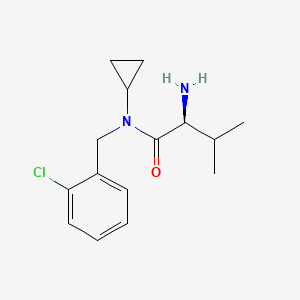
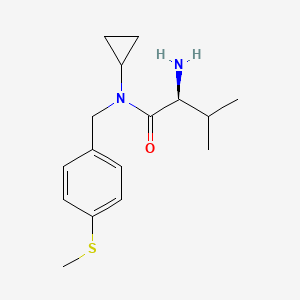
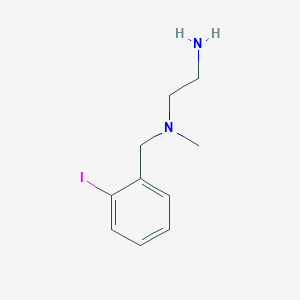

![3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-benzonitrile](/img/structure/B7925214.png)
